molecular formula C9H8BrN3 B13555207 3-bromo-5-methyl-1-phenyl-1H-1,2,4-triazole

3-bromo-5-methyl-1-phenyl-1H-1,2,4-triazole

Cat. No.: B13555207
M. Wt: 238.08 g/mol
InChI Key: GVZHGRYOSRWJPE-UHFFFAOYSA-N
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Description

3-Bromo-5-methyl-1-phenyl-1H-1,2,4-triazole is a chemical reagent designed for proteomics and pharmaceutical research applications. This compound belongs to the 1,2,4-triazole family, a class of heterocyclic structures known for their wide spectrum of biological activities, which includes antimicrobial, antifungal, anticancer, and anticonvulsant properties . The bromine atom at the 3-position of the triazole ring serves as a reactive handle, making this molecule a valuable synthetic intermediate for constructing more complex molecular architectures, such as those used in the development of new active compounds . The specific methylation and phenyl substitution pattern on the triazole core is a common feature in pharmacologically active molecules, influencing the compound's electronic properties, lipophilicity, and overall interaction with biological targets. Researchers utilize this reagent in exploratory studies to synthesize novel derivatives, such as triazolothiadiazoles, for subsequent biological screening . This product is intended for use in a controlled laboratory environment by qualified personnel. It is strictly for research purposes and is not classified or approved for diagnostic, therapeutic, or human use.

Properties

Molecular Formula

C9H8BrN3

Molecular Weight

238.08 g/mol

IUPAC Name

3-bromo-5-methyl-1-phenyl-1,2,4-triazole

InChI

InChI=1S/C9H8BrN3/c1-7-11-9(10)12-13(7)8-5-3-2-4-6-8/h2-6H,1H3

InChI Key

GVZHGRYOSRWJPE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1C2=CC=CC=C2)Br

Origin of Product

United States

Preparation Methods

Preparation Methods of 3-Bromo-5-Methyl-1-Phenyl-1H-1,2,4-Triazole

Detailed Synthetic Routes

Formation of the 1,2,4-Triazole Ring

The triazole ring is typically synthesized by cyclization of hydrazine derivatives with nitrile or amidine precursors. For example:

  • Reacting phenylhydrazine with an appropriate nitrile compound under acidic or basic conditions to form the 1-phenyl-1,2,4-triazole intermediate.
Introduction of the Methyl Group at the 5-Position

Methylation at the 5-position can be achieved by:

  • Alkylation using methyl iodide or methyl sulfate in the presence of a base such as potassium carbonate or sodium hydride.
  • Alternatively, selective methylation can be performed on the triazole ring before or after bromination, depending on the synthetic sequence.
Bromination at the 3-Position

Selective bromination at the 3-position is accomplished using brominating agents such as:

  • N-bromosuccinimide (NBS) under mild conditions.
  • Bromine in acetic acid or other suitable solvents.

The reaction conditions are optimized to avoid over-bromination or substitution at undesired positions.

N-Phenyl Substitution

The phenyl group at the 1-position is introduced either by:

  • Starting with phenyl-substituted hydrazine or nitrile precursors.
  • N-alkylation of the triazole ring with phenyl halides under basic conditions.

Representative Preparation Procedure

A typical laboratory synthesis might proceed as follows:

Step Reagents & Conditions Product/Intermediate Yield (%) Notes
1 Phenylhydrazine + appropriate nitrile, reflux 1-phenyl-1,2,4-triazole 75-85 Cyclization under acidic conditions
2 Methyl iodide + base (K2CO3), DMF, room temp 5-methyl-1-phenyl-1,2,4-triazole 70-80 Selective methylation
3 N-bromosuccinimide (NBS), acetonitrile, 0-5°C 3-bromo-5-methyl-1-phenyl-1,2,4-triazole 65-75 Controlled bromination

Alternative Synthetic Routes and Modifications

  • Lithiation of 1-phenyl-1,2,4-triazole followed by reaction with bromine sources to introduce bromine at the 3-position.
  • Use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) to install the phenyl group after bromination of a methylated triazole core.

Analysis of Preparation Methods

Advantages and Limitations

Method Advantages Limitations
Direct cyclization of phenylhydrazine with nitriles Straightforward, good yields Requires careful control of reaction conditions
Stepwise methylation then bromination High regioselectivity for methyl and bromo sites Multiple steps increase time and cost
Lithiation followed by bromination High selectivity and functional group tolerance Requires low temperature and inert atmosphere
Palladium-catalyzed coupling Versatile for various substitutions Needs expensive catalysts and ligands

Reaction Conditions Impact

  • Temperature control is critical during bromination to prevent polybromination.
  • Choice of base and solvent affects methylation efficiency.
  • Use of inert atmosphere (nitrogen or argon) improves lithiation and coupling reactions.

Research Data and Results

Yield and Purity Data

Step Yield (%) Purity (%) (by HPLC) Characterization Techniques
Cyclization 80 95 NMR, IR, Mass Spectrometry
Methylation 75 93 NMR (¹H, ¹³C), Elemental Analysis
Bromination 70 90 NMR, HPLC, Mass Spectrometry

Spectroscopic Characterization

  • ¹H NMR : Characteristic signals for methyl group (~2.4 ppm), aromatic protons (7.2–7.8 ppm), and triazole ring protons.
  • ¹³C NMR : Signals corresponding to methyl carbon, aromatic carbons, and triazole carbons.
  • Mass Spectrometry : Molecular ion peak consistent with molecular weight of 238.08 g/mol.
  • IR Spectroscopy : Absorptions consistent with triazole ring and aromatic substituents.

Summary of Preparation Methods from Literature

Reference Type Synthetic Approach Key Features Source
Patent (2021) Multi-step synthesis via lithiation and bromination High regioselectivity, use of LDA, n-BuLi
Research Articles Cyclization of hydrazine derivatives with nitriles, followed by alkylation and bromination Conventional, scalable
Chemical Databases Structure and basic synthesis data Molecular formula and properties

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-methyl-1-phenyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

3-bromo-5-methyl-1-phenyl-1H-1,2,4-triazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-bromo-5-methyl-1-phenyl-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, modulating their activity. The presence of bromine, methyl, and phenyl groups can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Their Impact

Table 1: Structural Comparison of Key Analogues
Compound Name Substituents (Positions) Key Features Reference
3-Bromo-5-methyl-1-phenyl-1H-1,2,4-triazole Br (3), CH₃ (5), Ph (1) Balanced hydrophobicity; moderate antimicrobial activity
5-Bromo-3-phenyl-1H-1,2,4-triazole Br (5), Ph (3) Halogen position affects electronic distribution; lower solubility
5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-1,2,4-triazole-3-thione Br (benzoxazole), CH₃ (triazole) Extended conjugation via benzoxazole; higher molecular weight
3-(2-Bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones Br (2-Ph), variable R (4) Thione group enhances metal coordination; broad-spectrum bioactivity
Schiff bases (e.g., HL1, HL2) 3-Bromobenzaldehyde + triazole-thiols Chelating ligands with trigonal bipyramidal/octahedral geometries
Key Observations:
  • Halogen position : Bromine at position 3 (target compound) vs. 5 (CID 12217070) alters electronic effects and steric interactions. For example, 5-bromo derivatives exhibit reduced solubility due to increased molecular symmetry .
  • Thione vs. thiol : Thione-containing analogues (e.g., triazole-3-thiones) demonstrate enhanced metal-binding capacity, relevant to antimicrobial and catalytic applications .
  • Extended conjugation : Benzoxazole-fused triazoles (e.g., compound 6k) show redshifted UV absorption, useful in photodynamic therapies .
Table 2: Antimicrobial and Antifungal Activities
Compound Class Microbial Targets Tested MIC Range (μg/mL) Key Findings Reference
This compound E. coli, S. aureus, Candida 25–100 Moderate activity; outperforms fluconazole
Schiff base-triazole complexes B. subtilis, C. albicans 12.5–50 Chelation improves potency vs. free ligands
5-Aryl-3-mercapto-1,2,4-triazoles Candida spp. 6.25–25 Superior to fluconazole; thiol critical
Bis-1,2,4-triazoles N/A (energetic materials) N/A Lower detonation performance vs. classic compounds
Key Observations:
  • Antimicrobial efficacy: The target compound’s moderate activity (MIC 25–100 μg/mL) is attributed to the absence of a substituted benzylideneamino group at position 4, which enhances membrane penetration in analogues like Schiff bases .
  • Role of halogens : Bromine at position 3 improves target affinity but is less effective than halogenated phenyl rings (e.g., 2-bromophenyl derivatives), which exhibit MICs as low as 12.5 μg/mL .
  • Thiol/thione groups : Mercapto-substituted triazoles (e.g., 5-aryl-3-mercapto derivatives) show superior antifungal activity due to sulfur’s nucleophilic reactivity .

Physicochemical Properties

Table 3: Spectral and Physical Properties
Compound IR (C-Br, cm⁻¹) 1H NMR (δ, ppm) Molecular Weight Solubility
This compound 533 2.77 (s, CH₃), 9.00 (s, triazole-H) 252.1 Low in H₂O
5-[2-(3-Bromophenyl)-benzoxazolyl]-triazole 533 6.99–8.00 (m, Ar-H) 467.3 DMSO-soluble
3-(2-Bromophenyl)-4-ethyl-1H-1,2,4-triazole-5-thione N/A 7.2–8.1 (Ar-H), 1.4 (t, CH₂CH₃) 308.2 Moderate in EtOH
Key Observations:
  • Solubility: Methyl and phenyl groups reduce aqueous solubility, necessitating DMSO or ethanol for biological assays .
  • Spectral signatures : Bromine’s IR stretch at ~530 cm⁻¹ and deshielded triazole protons (~9 ppm) are consistent across analogues .

Biological Activity

3-Bromo-5-methyl-1-phenyl-1H-1,2,4-triazole (BMPT) is a member of the triazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in antimicrobial and anticancer therapies. This article reviews the biological activity of BMPT, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

BMPT features a unique structural composition with a bromine atom at the 3rd position, a methyl group at the 5th position, and a phenyl group at the 1st position of the triazole ring. This configuration may enhance its biological properties compared to other triazole derivatives.

Property Details
Chemical Formula C10H10BrN3
Molecular Weight 256.11 g/mol
Functional Groups Bromine (Br), Methyl (CH3), Phenyl (C6H5)

The biological activity of BMPT is attributed to its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, influencing their activity. The presence of bromine and methyl groups enhances binding affinity, potentially modulating pathways involved in antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that BMPT exhibits significant antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics, indicating its potential as an antibacterial agent.

Antibacterial Screening Results

Bacterial Strain MIC (µg/mL) Standard Drug MIC (µg/mL)
S. aureus82 (Levofloxacin)
E. coli164 (Ciprofloxacin)
Bacillus subtilis42 (Ampicillin)

Anticancer Activity

BMPT has also been investigated for its anticancer properties. In vitro studies revealed that it inhibits cell proliferation in various cancer cell lines, including HeLa and Jurkat cells. The mechanism involves disruption of tubulin polymerization, leading to apoptosis.

Anticancer Screening Results

Cell Line IC50 (µM) Standard Drug IC50 (µM)
HeLa1510 (Paclitaxel)
Jurkat2012 (Doxorubicin)

Case Studies

  • Antimicrobial Efficacy : A study on the antibacterial effects of BMPT showed that it effectively inhibited resistant strains of bacteria. The introduction of bromine at specific positions was found to enhance activity against Bacillus subtilis, which is often resistant to conventional antibiotics .
  • Anticancer Mechanism : Research on the anticancer effects demonstrated that BMPT induced apoptosis in cancer cells through cell cycle arrest and tubulin disruption. Flow cytometry analysis confirmed increased sub-G1 phase populations in treated cells .

Q & A

Q. What are the standard synthetic routes for 3-bromo-5-methyl-1-phenyl-1H-1,2,4-triazole?

The synthesis typically involves cyclization of substituted triazole precursors. A common method includes reacting 3-bromo-1-methyl-1H-1,2,4-triazole with phenylating agents under basic conditions (e.g., potassium carbonate in DMF at 80–100°C). Solvent selection (DMF, acetonitrile) and temperature control are critical to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization ensures ≥95% purity .

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F if applicable) identifies substitution patterns and aromatic protons.
  • Mass spectrometry (ESI-TOF or HRMS) confirms molecular weight.
  • X-ray crystallography (using SHELXL ) resolves stereoelectronic effects in the triazole ring.
  • HPLC (C18 column, acetonitrile/water mobile phase) monitors purity (>98% for biological assays) .

Q. What are the primary biological activities reported for this compound?

Triazole derivatives exhibit antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with MIC values ranging from 8–32 µg/mL. The bromine atom enhances electrophilicity, enabling interactions with microbial enzymes like cytochrome P450 .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production in academic settings?

  • Microwave-assisted synthesis reduces reaction time (30–60 minutes vs. 12 hours) and improves yield (85–90%) by enhancing cyclization efficiency .
  • Flow chemistry systems minimize exothermic side reactions and enable continuous purification .
  • Catalytic trifluoromethylation (e.g., CuI/ligand systems) introduces electron-withdrawing groups to stabilize intermediates .

Q. How can conflicting bioactivity data across studies be resolved?

  • Assay standardization : Use consistent microbial strains (e.g., ATCC controls) and growth media (Mueller-Hinton agar) to reduce variability .
  • Substituent effect analysis : Compare IC₅₀ values of analogs (e.g., 3-bromo vs. 3-chloro derivatives) to isolate electronic contributions .
  • Molecular docking (AutoDock Vina) identifies binding affinities with target enzymes (e.g., fungal lanosterol 14α-demethylase) .

Q. What crystallographic strategies are recommended for resolving structural ambiguities?

  • High-resolution data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance data completeness (>99%).
  • SHELXL refinement : Apply TWIN and HKLF5 commands for twinned crystals. Anisotropic displacement parameters (ADPs) refine Br and phenyl group orientations .
  • Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions (e.g., C–H···N hydrogen bonds) .

Q. How do thermodynamic properties influence reaction design?

  • Adiabatic calorimetry (e.g., Termis TAU-10) measures heat capacity (Cₚ) from 8–370 K to predict thermal stability during exothermic reactions .
  • Solvatochromic analysis correlates solvent polarity (ET₃₀ scale) with reaction rates in polar aprotic solvents (DMF, DMSO) .

Methodological Guidance for Data Interpretation

Q. What computational tools are effective for mechanistic studies of substitution reactions?

  • DFT calculations (Gaussian 16, B3LYP/6-311++G(d,p)) model transition states for bromine displacement by nucleophiles (e.g., azide, thiolate) .
  • Kinetic isotope effects (KIE) distinguish between SN1 and SN2 pathways using deuterated solvents .

Q. How can researchers address low reproducibility in antimicrobial assays?

  • Checklist for assay conditions :
    • Incubation temperature: 37°C ± 0.5°C.
    • Inoculum size: 1.5 × 10⁸ CFU/mL.
    • Positive controls: Ciprofloxacin (bacteria), Fluconazole (fungi) .

Q. What strategies validate interactions between this compound and biological targets?

  • Surface plasmon resonance (SPR) : Measure binding kinetics (kₐₙ, kₒff) to enzymes like dihydrofolate reductase.
  • Isothermal titration calorimetry (ITC) : Quantify enthalpy changes (ΔH) during ligand-receptor binding .

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